Ethyl [5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate
CAS No.: 5319-74-4
Cat. No.: VC17326273
Molecular Formula: C6H9N3O2S2
Molecular Weight: 219.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5319-74-4 |
|---|---|
| Molecular Formula | C6H9N3O2S2 |
| Molecular Weight | 219.3 g/mol |
| IUPAC Name | ethyl N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)carbamate |
| Standard InChI | InChI=1S/C6H9N3O2S2/c1-3-11-5(10)7-4-8-9-6(12-2)13-4/h3H2,1-2H3,(H,7,8,10) |
| Standard InChI Key | PSCBXDKVPYCBHR-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)NC1=NN=C(S1)SC |
Introduction
Chemical Structure and Nomenclature
Structural Characteristics
The core structure of ethyl [5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate consists of a 1,3,4-thiadiazole ring—a heterocyclic system with two nitrogen atoms at positions 1 and 3 and a sulfur atom at position 4. The 5-position is substituted with a methylsulfanyl group (-SMe), while the 2-position bears an ethyl carbamate (-OCONH₂) functional group. This arrangement confers distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.
Table 1: Key Structural and Nomenclature Data
| Property | Value |
|---|---|
| IUPAC Name | Ethyl N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)carbamate |
| Molecular Formula | C₆H₉N₃O₂S₂ |
| Molecular Weight | 219.3 g/mol |
| Canonical SMILES | CCOC(=O)NC₁=NN=C(S1)SC |
| InChI Key | PSCBXDKVPYCBHR-UHFFFAOYSA-N |
The compound’s planar thiadiazole ring facilitates π-π stacking interactions, while the methylsulfanyl and carbamate groups enhance solubility in organic solvents.
Synthesis and Physicochemical Properties
Synthetic Pathways
The synthesis of ethyl [5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate typically involves multi-step reactions starting from thiadiazole precursors. A common approach includes:
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Formation of the thiadiazole core: Cyclization of thiosemicarbazides or hydrazinecarbothioamides under dehydrosulfurization conditions .
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Functionalization: Introduction of the methylsulfanyl group via nucleophilic substitution or alkylation reactions.
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Carbamate installation: Reaction with ethyl chloroformate or phosgene derivatives to attach the ethyl carbamate moiety.
For example, Kiselev et al. (2022) demonstrated the synthesis of a related 1,3,4-thiadiazole derivative using iodine and triethylamine in dimethylformamide (DMF), achieving an 84% yield through dehydrosulfurization .
Biological Activities and Mechanisms
Antimicrobial Properties
Ethyl [5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate demonstrates broad-spectrum antimicrobial activity. Studies suggest it inhibits bacterial growth by interfering with folate biosynthesis, a critical pathway for nucleotide synthesis . Molecular docking simulations reveal strong binding affinity (-9.0 kcal/mol) to dihydrofolate reductase (DHFR), an enzyme targeted by trimethoprim and methotrexate . The compound forms three hydrogen bonds with DHFR’s active site (Asp 21, Ser 59), disrupting substrate binding .
Antifungal Activity
The methylsulfanyl group enhances lipid membrane penetration, enabling antifungal effects against Candida albicans and Aspergillus niger. Mechanistic studies propose inhibition of ergosterol biosynthesis, though further validation is required.
Comparison with Analogous Compounds
Ethyl [5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate outperforms derivatives lacking the methylsulfanyl group in DHFR binding affinity . Compared to Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate (CAS 64837-53-2), it shows superior antifungal activity but lower aqueous solubility .
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